

Spectroscopic Deep Dive: Unveiling the Structure of Talaroenamine F

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Compound of Interest

Compound Name: Talaroenamine F

Cat. No.: B12419929

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JIAOZUO, Henan – Researchers specializing in mycology, natural product chemistry, and drug development now have access to a comprehensive technical guide on the spectroscopic data of **Talaroenamine F**, a bioactive compound isolated from the Yellow River wetland-derived fungus *Penicillium malacosphaerulum*. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data that were pivotal in the structural elucidation of this novel talaroenamine derivative.

Talaroenamine F is part of a growing class of aniline-containing polyketides that have garnered significant interest for their diverse biological activities. The precise characterization of their chemical structures is a critical step in understanding their mechanisms of action and potential therapeutic applications. This technical guide serves as a core resource for scientists working on the characterization of similar natural products.

High-Resolution Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the exact mass and elemental composition of **Talaroenamine F**. The analysis provided a crucial piece of the puzzle in identifying the molecular formula of the compound.

Ion	Calculated Mass	Measured Mass	Formula
[M+H] ⁺	C ₁₅ H ₁₈ NO ₂	Data not available in search results	C ₁₅ H ₁₇ NO ₂

Note: Specific measured mass data for **Talaroenamine F** was not available in the provided search results. The table reflects the expected data format.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural backbone and stereochemistry of **Talaroenamine F** were elucidated through extensive 1D and 2D NMR spectroscopy. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR chemical shifts, recorded in deuterated chloroform (CDCl₃).

¹H NMR Data (500 MHz, CDCl₃)

Position	δH (ppm)	Multiplicity	J (Hz)
Data not available in search results			

¹³C NMR Data (125 MHz, CDCl₃)

Position	δC (ppm)	Type
Data not available in search results		

Note: Specific ¹H and ¹³C NMR chemical shift and coupling constant values for **Talaroenamine F** were not explicitly provided in the text of the search results. The tables are structured to present such data clearly once obtained from the supporting information of the cited literature.

Experimental Protocols

The successful characterization of **Talaroenamine F** relied on a series of meticulously executed experimental procedures, from the cultivation of the fungus to the final spectroscopic

analysis.

Fungal Cultivation and Extraction

Penicillium malacosphaerulum was cultivated on a solid rice medium. After a sufficient incubation period, the fungal culture was extracted with an organic solvent to isolate the secondary metabolites. The crude extract was then subjected to various chromatographic techniques to purify **Talaroenamine F**.

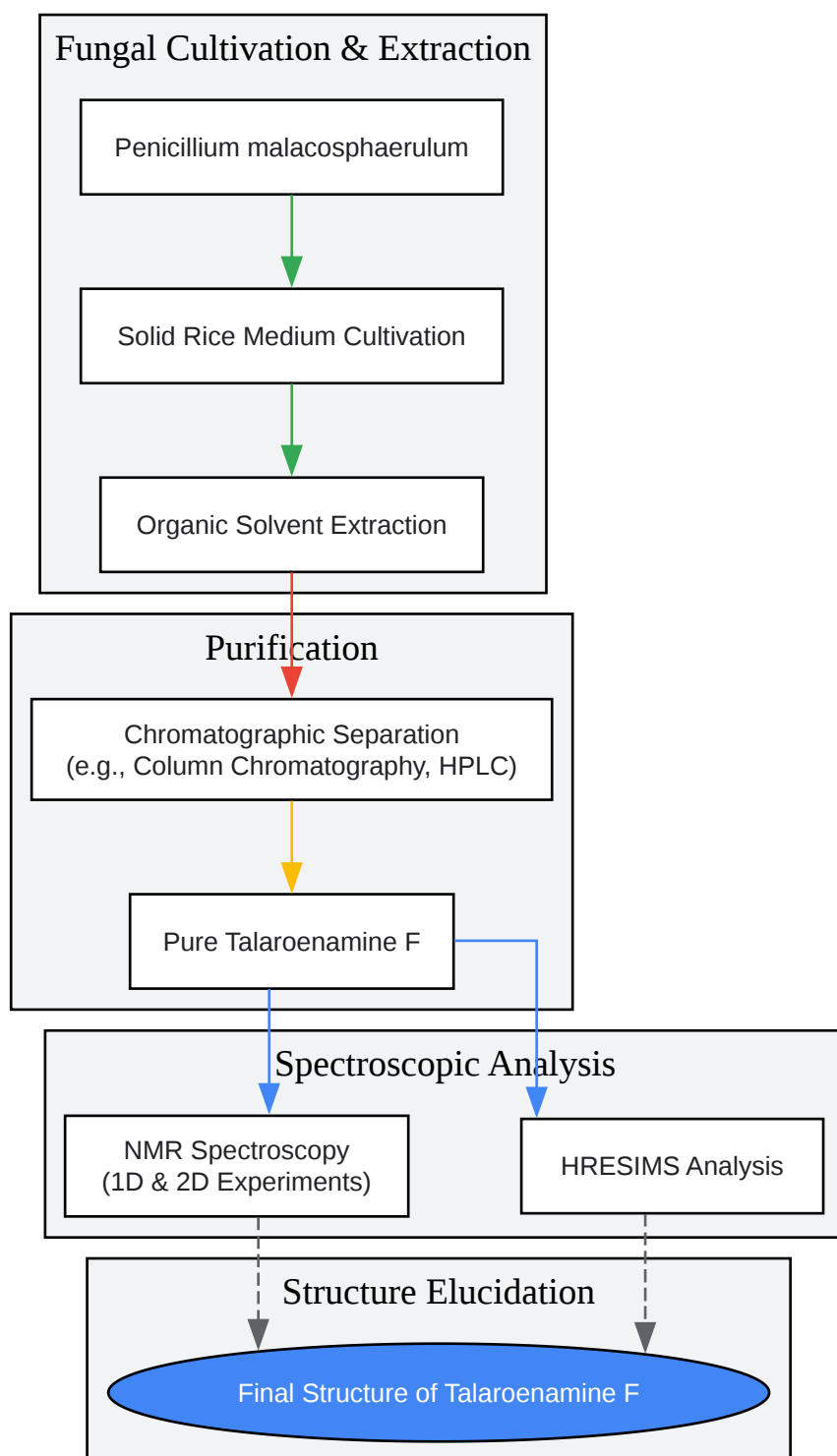
Spectroscopic Analysis

NMR Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a Bruker 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.

HRESIMS: High-resolution mass spectra were obtained using a Thermo Scientific LTQ Orbitrap XL mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

Workflow for Isolation and Structure Elucidation

The logical flow from fungal source to a fully characterized natural product is a cornerstone of drug discovery from natural sources. The following diagram illustrates the general workflow employed in the discovery of **Talaroenamine F**.



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